3-Bromo-6-chloro-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridine
CAS No.: 1416712-71-4
Cat. No.: VC2608146
Molecular Formula: C11H11BrClN3O
Molecular Weight: 316.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1416712-71-4 |
|---|---|
| Molecular Formula | C11H11BrClN3O |
| Molecular Weight | 316.58 g/mol |
| IUPAC Name | 3-bromo-6-chloro-1-(oxan-2-yl)pyrazolo[4,3-c]pyridine |
| Standard InChI | InChI=1S/C11H11BrClN3O/c12-11-7-6-14-9(13)5-8(7)16(15-11)10-3-1-2-4-17-10/h5-6,10H,1-4H2 |
| Standard InChI Key | WTZHAHCGKLOTSG-UHFFFAOYSA-N |
| SMILES | C1CCOC(C1)N2C3=CC(=NC=C3C(=N2)Br)Cl |
| Canonical SMILES | C1CCOC(C1)N2C3=CC(=NC=C3C(=N2)Br)Cl |
Introduction
Chemical Identity and Structure
Basic Properties and Identifiers
3-Bromo-6-chloro-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridine is characterized by its unique heterocyclic structure featuring a pyrazolo[4,3-c]pyridine core with specific substituents. The compound is identified by CAS number 1416712-71-4 and has a molecular formula of C11H11BrClN3O with a molecular weight of 316.58 g/mol . The IUPAC name is 3-bromo-6-chloro-1-(oxan-2-yl)pyrazolo[4,3-c]pyridine, though it is frequently referenced by its simplified name in research literature.
Table 1: Chemical Identity and Properties
| Property | Value |
|---|---|
| CAS Number | 1416712-71-4 |
| IUPAC Name | 3-bromo-6-chloro-1-(oxan-2-yl)pyrazolo[4,3-c]pyridine |
| Molecular Formula | C11H11BrClN3O |
| Molecular Weight | 316.58 g/mol |
| Standard InChI | InChI=1S/C11H11BrClN3O/c12-11-7-6-14-9(13)5-8(7)16(15-11)10-3-1-2-4-17-10/h5-6,10H,1-4H2 |
| Standard InChIKey | WTZHAHCGKLOTSG-UHFFFAOYSA-N |
| SMILES | C1CCOC(C1)N2C3=CC(=NC=C3C(=N2)Br)Cl |
| PubChem Compound ID | 121228874 |
Structural Features
The compound exhibits several key structural features that contribute to its chemical behavior and potential applications:
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Core Structure: The central pyrazolo[4,3-c]pyridine scaffold consists of a fused pyrazole and pyridine ring system.
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Substituents: Three critical substituents define this molecule:
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Protecting Group: The tetrahydropyranyl (THP) group functions as a protecting group for the pyrazole nitrogen, which is important in synthetic chemistry applications .
The spatial arrangement of these functionalities creates a molecule with multiple reactive sites that can be selectively modified, making it valuable as a synthetic intermediate.
Synthesis and Chemical Reactivity
Reaction Behavior and Transformations
The compound's reactivity profile is defined by its functional groups and heterocyclic structure. Key reactive sites include:
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Halogen Substituents: The bromine at position C-3 and chlorine at position C-6 can participate in various metal-catalyzed coupling reactions, including Suzuki-Miyaura cross-coupling, which enables functionalization at these positions .
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THP Protection Group: The tetrahydropyranyl group at the N-1 position serves as a removable protecting group that can be cleaved under specific conditions to enable further functionalization at this site .
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Vectorial Functionalization: Similar pyrazolo[3,4-c]pyridine scaffolds have demonstrated the ability to undergo selective elaboration along multiple "growth vectors," making them valuable in combinatorial chemistry approaches .
Research on related compounds shows that palladium-catalyzed borylation reactions at the C-3 position (where bromine is located) can enable Suzuki-Miyaura cross-coupling reactions for introducing aryl or heteroaryl substituents . This type of transformation is particularly valuable in medicinal chemistry applications.
Applications in Research and Development
| Specification | Details |
|---|---|
| Typical Purity | 95-99% |
| Appearance | Powder (typical) |
| Recommended Storage | 2-8°C in tightly closed container |
| Intended Use | Research use only, not for human or veterinary applications |
| Shipping Conditions | According to customer requirements; typically with refrigeration options available |
Related Compounds
Structural Analogs
Several structurally related compounds have been investigated for their chemical and biological properties:
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5-chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine (CAS: 1416714-59-4): A structural analog where bromine at C-3 is replaced with iodine, and the chlorine is at C-5 rather than C-6 .
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3-Bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine (CAS: 1416713-12-6): An isomeric form with an altered fusion arrangement of the pyrazole and pyridine rings .
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Pyrazolo[3,4-b]pyridine derivatives: Related compounds that have demonstrated activity as TBK1 inhibitors with potential applications in immune response modulation and cancer therapy .
These related structures have helped establish the broader understanding of pyrazolopyridine chemistry and expand the potential applications of this class of compounds.
Derivatives and Transformations
Research on similar pyrazolopyridine scaffolds has demonstrated several valuable transformations that could potentially be applied to 3-Bromo-6-chloro-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridine:
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Buchwald-Hartwig Amination: Introduction of amino groups at halogenated positions .
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Tandem Borylation and Suzuki-Miyaura Cross-Coupling: Replacement of halogen substituents with aryl or heteroaryl groups .
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N-Alkylation: Modification of the N-1 position after removal of the THP protecting group .
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Multiple-Vector Elaboration: Sequential modifications at multiple positions to create highly functionalized derivatives with potential biological activity .
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